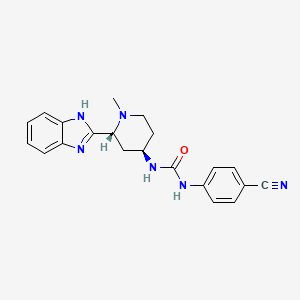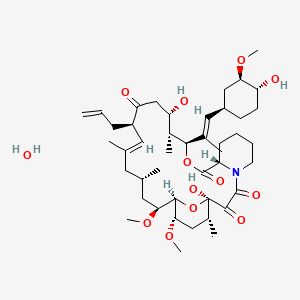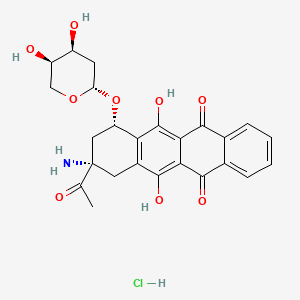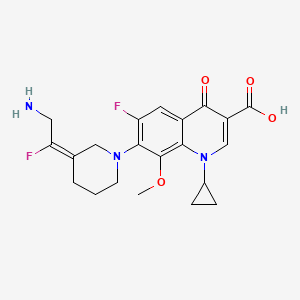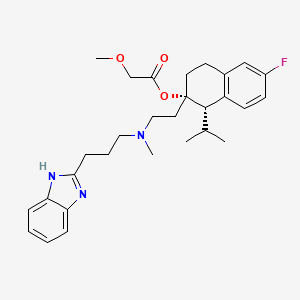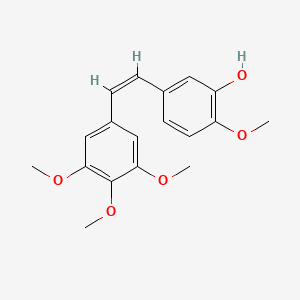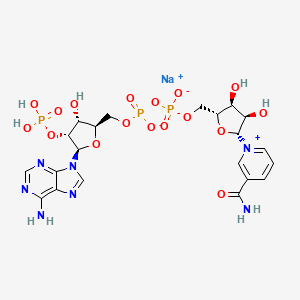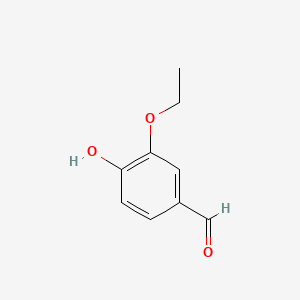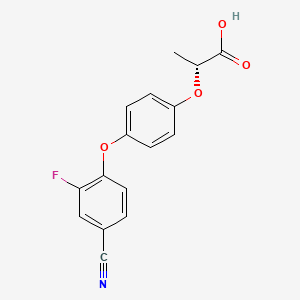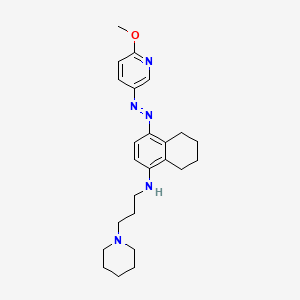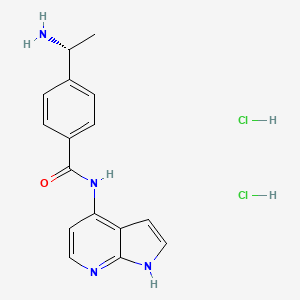
Y-33075 二盐酸盐
描述
Y-33075 dihydrochloride: is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). It is derived from Y-27632 and exhibits greater potency, with an IC50 value of 3.6 nM . This compound is primarily used in scientific research to study the role of ROCK in various cellular processes.
科学研究应用
Y-33075 二盐酸盐在科学研究中具有广泛的应用,包括:
化学: 用于研究 ROCK 的抑制及其对各种化学途径的影响。
生物学: 在细胞培养实验中用于研究 ROCK 在细胞迁移、增殖和凋亡中的作用。
医学: 探索其在 ROCK 起关键作用的疾病(如青光眼和心血管疾病)中的潜在治疗应用。
作用机制
Y-33075 二盐酸盐通过选择性抑制 ROCK 发挥作用。这种抑制阻止肌球蛋白轻链的磷酸化,进而抑制应力纤维组装和细胞收缩。 该化合物还影响其他涉及蛋白激酶 C (PKC) 和钙/钙调蛋白依赖性蛋白激酶 II (CaMKII) 的途径,尽管其效力比 ROCK 低 。
生化分析
Biochemical Properties
Y-33075 dihydrochloride plays a crucial role in biochemical reactions by selectively inhibiting ROCK with an IC50 of 3.6 nM . This compound also inhibits protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII) with IC50 values of 420 nM and 810 nM, respectively . The inhibition of these enzymes by Y-33075 dihydrochloride affects various cellular processes, including cytoskeletal dynamics, cell motility, and proliferation. The compound’s interaction with these enzymes highlights its potential in modulating cellular functions and signaling pathways.
Cellular Effects
Y-33075 dihydrochloride exerts significant effects on various cell types and cellular processes. In retinal ganglion cells, the compound promotes neurite outgrowth, indicating its potential in neuroregenerative therapies . Additionally, Y-33075 dihydrochloride inhibits the contraction of rabbit ciliary artery segments, suggesting its role in vascular smooth muscle relaxation . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular functions and therapeutic interventions.
Molecular Mechanism
The molecular mechanism of Y-33075 dihydrochloride involves its selective inhibition of ROCK, which plays a pivotal role in regulating the actin cytoskeleton and cell motility . By binding to the active site of ROCK, Y-33075 dihydrochloride prevents the phosphorylation of downstream targets, leading to reduced actomyosin contractility and altered cell morphology. The compound’s inhibition of PKC and CaMKII further modulates cellular signaling pathways, contributing to its diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Y-33075 dihydrochloride have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its inhibitory activity against ROCK, PKC, and CaMKII Long-term studies have shown that Y-33075 dihydrochloride can sustain its effects on cellular functions, including neurite outgrowth and vascular smooth muscle relaxation, over extended periods
Dosage Effects in Animal Models
The effects of Y-33075 dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively promotes neurite outgrowth and reduces intraocular pressure in rabbit and cynomolgus monkey models . Higher doses may lead to adverse effects, including toxicity and altered cellular functions. Understanding the dosage-dependent effects of Y-33075 dihydrochloride is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Metabolic Pathways
Y-33075 dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of ROCK, PKC, and CaMKII affects metabolic flux and metabolite levels, influencing cellular energy production and utilization
Transport and Distribution
Within cells and tissues, Y-33075 dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity and therapeutic potential . Understanding the transport and distribution mechanisms of Y-33075 dihydrochloride is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
Y-33075 dihydrochloride exhibits specific subcellular localization, which is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its inhibitory effects on ROCK, PKC, and CaMKII . Investigating the subcellular localization of Y-33075 dihydrochloride provides insights into its mechanism of action and potential therapeutic applications.
准备方法
合成路线和反应条件: Y-33075 二盐酸盐的合成涉及多个步骤,从前体 Y-27632 开始。具体的合成路线和反应条件是专有的,并未在公开场合详细披露。
工业生产方法: Y-33075 二盐酸盐的工业生产遵循小分子抑制剂合成的标准方案。该过程包括大规模化学合成、纯化和结晶,以获得二盐酸盐形式。 然后对该化合物进行严格的质量控制措施,以确保其纯度和效力 。
化学反应分析
反应类型: Y-33075 二盐酸盐主要发生小分子抑制剂典型的反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成各种氧化衍生物。
还原: 还原反应可以改变化合物中存在的官能团。
常见试剂和条件:
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常采用硼氢化钠或氢化铝锂等还原剂。
主要产物: 这些反应产生的主要产物包括具有修饰的官能团的 Y-33075 二盐酸盐的各种衍生物,它们可以表现出不同程度的 ROCK 抑制 。
相似化合物的比较
类似化合物:
Y-27632: Y-33075 二盐酸盐的前体,效力较低。
法舒地尔: 另一种 ROCK 抑制剂,具有类似的应用,但化学结构不同。
H-1152: 一种高效的 ROCK 抑制剂,具有不同的作用机制.
独特性: Y-33075 二盐酸盐因其对 ROCK 的高效力和选择性而独一无二。 与它的前体 Y-27632 和其他类似化合物相比,它表现出更高的抑制活性,使其成为科学研究中的一种宝贵工具 。
如果您还有其他问题或需要更多详细信息,请随时提出!
属性
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O.2ClH/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;;/h2-10H,17H2,1H3,(H2,18,19,20,21);2*1H/t10-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFHAVRPVZNMGT-YQFADDPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609036 | |
| Record name | 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173897-44-4 | |
| Record name | 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide](/img/structure/B1662126.png)
